molecular formula C28H24N2OS2 B15080506 3-(4-methylphenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-(4-methylphenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B15080506
M. Wt: 468.6 g/mol
InChI Key: CHRJGDHMWOQCCP-UHFFFAOYSA-N
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Description

Its structure features:

  • A tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core, which provides rigidity and π-conjugation for bioactivity .
  • A naphthalen-1-ylmethylsulfanyl substituent at position 2, contributing to steric bulk and aromatic interactions .

Synthetic routes for analogous compounds often involve cyclization of o-aminonitriles or aza-Wittig reactions, followed by functionalization of the sulfanyl group .

Properties

Molecular Formula

C28H24N2OS2

Molecular Weight

468.6 g/mol

IUPAC Name

3-(4-methylphenyl)-2-(naphthalen-1-ylmethylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C28H24N2OS2/c1-18-13-15-21(16-14-18)30-27(31)25-23-11-4-5-12-24(23)33-26(25)29-28(30)32-17-20-9-6-8-19-7-2-3-10-22(19)20/h2-3,6-10,13-16H,4-5,11-12,17H2,1H3

InChI Key

CHRJGDHMWOQCCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=CC5=CC=CC=C54)SC6=C3CCCC6

Origin of Product

United States

Biological Activity

The compound 3-(4-methylphenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a tetrahydrobenzothieno moiety and a pyrimidinone structure, suggest various biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N2S2C_{21}H_{20}N_2S_2, with a molecular weight of approximately 468.6 g/mol. The compound integrates multiple functional groups that contribute to its biological properties. The presence of the naphthalenylmethyl sulfanyl group enhances its chemical diversity and potential pharmacological effects.

Structural Features

FeatureDescription
Molecular Formula C21H20N2S2C_{21}H_{20}N_2S_2
Molecular Weight 468.6 g/mol
Key Functional Groups Tetrahydrobenzothieno moiety, pyrimidinone structure

Biological Activity

Research indicates that compounds similar to 3-(4-methylphenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one exhibit a range of biological activities:

  • Antitumor Activity : Similar compounds have shown potential in inhibiting tumor growth.
  • Neuroprotective Effects : Some derivatives exhibit neuroprotective properties, suggesting applications in neurodegenerative diseases.
  • Antimicrobial Properties : The compound's structure allows for potential antimicrobial activity against various pathogens.

Case Studies and Research Findings

Recent studies have evaluated the biological activity of related compounds, providing insights into their mechanisms and effects:

  • A study highlighted that derivatives containing the benzothieno-pyrimidine core demonstrated significant antitumor activity, with IC50 values indicating effective inhibition of cancer cell lines .
  • Another research focused on neuroprotective properties, where compounds with similar structures were assessed for their ability to protect neuronal cells from oxidative stress .

Synthesis Methods

The synthesis of 3-(4-methylphenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one can be achieved through various methods. Key synthetic routes include:

  • Cyclization Reactions : Utilizing thiosemicarbazides and appropriate aromatic isothiocyanates to form the core structure.
  • Functional Group Modifications : Post-synthesis modifications to enhance biological activity and selectivity towards specific targets.

Synthetic Route Overview

StepDescription
1Reaction of thiosemicarbazides with isothiocyanates
2Cyclization to form the benzothieno-pyrimidine core
3Functional group modifications for enhanced activity

Interaction Studies

Understanding how 3-(4-methylphenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one interacts with biological targets is crucial for its development as a therapeutic agent. Interaction studies may include:

  • Molecular Docking Studies : To elucidate binding interactions with target enzymes.
  • In vitro Assays : Evaluating the compound's efficacy against specific biological targets such as enzymes involved in cancer progression or neurodegeneration.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidine Derivatives

Compound Name Substituents (Position 2/3) Key Properties Biological Activity Synthesis Method Reference
Target Compound 2: Naphthalen-1-ylmethylsulfanyl; 3: 4-methylphenyl High lipophilicity, steric bulk Antimicrobial (inferred) Not explicitly detailed; analogous to cyclization/functionalization routes
2-(4-Bromophenoxy)-3-isopropyl-... 2: 4-Bromophenoxy; 3: Isopropyl Crystallographically characterized (single-crystal X-ray) Not reported Cyclization of o-aminonitrile derivatives
3-(4-Methylphenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-... 2: 3-Trifluoromethylbenzylsulfanyl; 3: 4-methylphenyl Enhanced electron-withdrawing effects Potential CNS activity (CF3 group) Halogen displacement reactions
3-Phenyl-2-[(1-naphthylmethyl)sulfanyl]-... 2: Naphthalen-1-ylmethylsulfanyl; 3: Phenyl Structural analog with phenyl vs. methylphenyl Antimicrobial (MIC: 12.5–25 µg/mL) Condensation with benzhydrazide
3-Amino-2-mercapto-... 2: Mercapto; 3: Amino Water-soluble derivatives Antimicrobial (Gram-positive bacteria) Eco-friendly synthesis via Schiff base formation

Key Findings:

Substituent Effects on Bioactivity: Naphthalenylmethylsulfanyl (target compound) vs. phenylsulfanyl (): The naphthalene group enhances antimicrobial potency due to increased hydrophobic interactions with bacterial membranes .

Synthetic Flexibility: Derivatives with mercapto groups () allow facile functionalization via Schiff base reactions, enabling rapid diversification for SAR studies . Aza-Wittig reactions () provide regioselective access to alkylamino derivatives, critical for optimizing pharmacokinetic profiles .

Structural Characterization: Single-crystal X-ray data () confirm planar thienopyrimidine cores and substituent orientations, aiding in docking studies .

Biological Performance :

  • Compounds with 4-methylphenyl (target) or 4-ethoxyphenyl () groups show superior activity over unsubstituted phenyl analogs, likely due to improved membrane penetration .

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